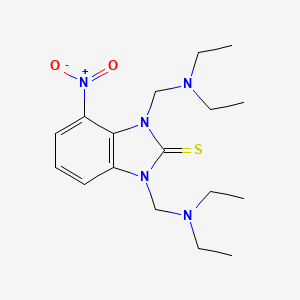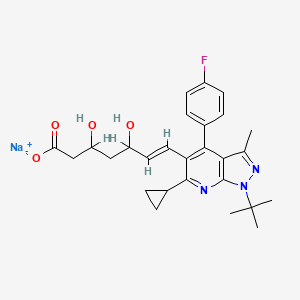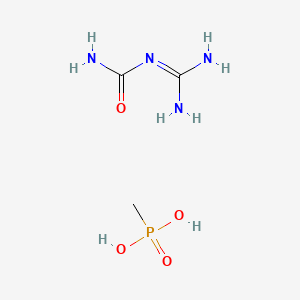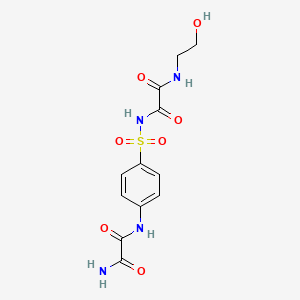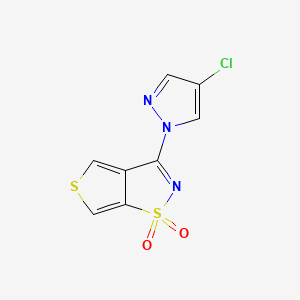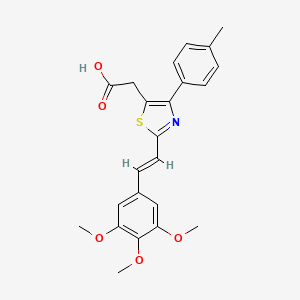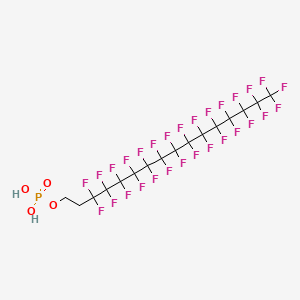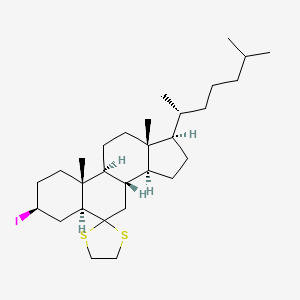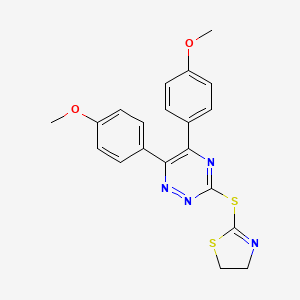
4-Monohydroxydihydroisodrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Monohydroxydihydroisodrin is a chemical compound with the molecular formula C12H15ClO It is a derivative of isodrin, a chlorinated hydrocarbon that was historically used as an insecticide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Monohydroxydihydroisodrin typically involves the hydroxylation of dihydroisodrin. This can be achieved through various methods, including:
Hydroxylation using Hydrogen Peroxide: Dihydroisodrin is reacted with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the hydroxylated product.
Catalytic Hydroxylation: Another method involves the use of metal catalysts like palladium or platinum to facilitate the addition of a hydroxyl group to dihydroisodrin. This method is often preferred for its efficiency and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and high throughput. The use of environmentally friendly catalysts and reagents is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Monohydroxydihydroisodrin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it back to dihydroisodrin.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are used in polar aprotic solvents to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ketodihydroisodrin or 4-aldehydedihydroisodrin.
Reduction: Formation of dihydroisodrin.
Substitution: Formation of various substituted dihydroisodrin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Monohydroxydihydroisodrin has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its hydroxyl group allows for modifications that could enhance its pharmacological properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Monohydroxydihydroisodrin involves its interaction with specific molecular targets within cells. The hydroxyl group allows the compound to form hydrogen bonds with proteins and enzymes, potentially altering their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
4-Monohydroxydihydroisodrin can be compared with other hydroxylated derivatives of chlorinated hydrocarbons, such as:
4-Hydroxyisodrin: Similar in structure but lacks the dihydro component, making it less stable.
4-Hydroxyaldrin: Another hydroxylated derivative with different chlorine positioning, leading to distinct chemical properties.
4-Hydroxyendrin: A more complex derivative with additional functional groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific hydroxylation pattern and the presence of the dihydroisodrin structure, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
10059-67-3 |
|---|---|
Molekularformel |
C12H8Cl6O |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
1,8,9,10,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodeca-3,9-dien-4-ol |
InChI |
InChI=1S/C12H8Cl6O/c13-8-9(14)11(16)2-10(8,15)5-3-1-4(19)6(7(5)11)12(3,17)18/h3,5,7,19H,1-2H2 |
InChI-Schlüssel |
IDNSKLRCCYEDTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3C(C(=C1O)C2(Cl)Cl)C4(CC3(C(=C4Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


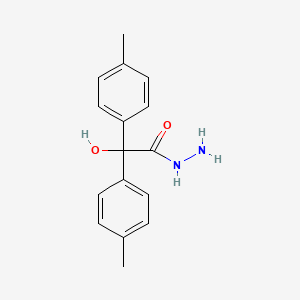
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12734285.png)
